Pyrrolidin-2-YL-acetic acid hydrochloride

Description

Contextualization within Pyrrolidine (B122466) Ring Chemistry and its Derivatives in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring provides a greater exploration of chemical space compared to its flat, aromatic counterparts. nih.gov

In medicinal chemistry, pyrrolidine derivatives are integral to the design of novel therapeutic agents across various disease areas. The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This versatility has led to the incorporation of the pyrrolidine motif into numerous approved drugs, including ACE inhibitors for hypertension and DPP-4 inhibitors for diabetes. mdpi.comnih.gov

Significance of Pyrrolidin-2-yl-acetic Acid Hydrochloride as a Research Entity

This compound stands out as a particularly valuable research entity due to its bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a carboxylic acid moiety. Its hydrochloride salt form often enhances stability and handling properties. The chirality at the C-2 position of the pyrrolidine ring is of paramount importance, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. The (S) and (R) enantiomers of this compound can serve as starting materials for the stereoselective synthesis of different target molecules. np-mrd.orgnih.gov

The compound is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). np-mrd.org Its structural similarity to proline allows it to be used in the synthesis of peptide mimics and other compounds that interact with biological systems that recognize amino acids.

Interactive Data Table: Compound Properties

| Property | Value |

| Chemical Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Appearance | Solid |

| Synonyms | (2S)-2-Pyrrolidinylacetic Acid Hydrochloride, L-β-Homoproline Hydrochloride |

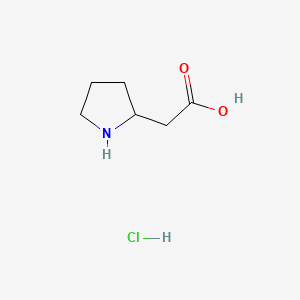

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDACVOAOJQTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501005 | |

| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-79-0 | |

| Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Nomenclature in Pyrrolidin 2 Yl Acetic Acid Hydrochloride Research

Systematic Nomenclature and IUPAC Designation of Pyrrolidin-2-YL-acetic Acid Hydrochloride

The precise naming of a chemical compound is essential for unambiguous communication in scientific research. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-(Pyrrolidin-2-yl)acetic acid hydrochloride . nih.gov This name clearly indicates an acetic acid molecule substituted at its second carbon by a pyrrolidine (B122466) ring, with the attachment point on the pyrrolidine ring also being at the second position. The "hydrochloride" suffix denotes that the molecule is present as a salt, formed by the reaction of the basic pyrrolidine nitrogen with hydrochloric acid.

This compound is also known by several synonyms, including DL-beta-Homoproline hydrochloride. nih.gov The "DL" prefix in this case signifies a racemic mixture, containing equal amounts of both enantiomers. The racemic form of 2-(Pyrrolidin-2-yl)acetic acid hydrochloride is identified by the CAS Registry Number 71985-79-0 . nih.govrsc.org

Interactive Data Table: Nomenclature and Identifiers for 2-(Pyrrolidin-2-yl)acetic acid hydrochloride

| Property | Value |

| Systematic IUPAC Name | 2-(Pyrrolidin-2-yl)acetic acid hydrochloride |

| Synonym | DL-beta-Homoproline hydrochloride |

| CAS Number (Racemate) | 71985-79-0 |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

Investigation of Chiral Forms: (R)- and (S)-Pyrrolidin-2-YL-acetic Acid Hydrochloride

The carbon atom at the 2-position of the pyrrolidine ring in 2-(Pyrrolidin-2-yl)acetic acid is a chiral center. This gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

The (S)-enantiomer, systematically named (2S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride , is also commonly referred to as L-β-Homoproline hydrochloride. nih.govacs.orgresearchgate.net It is assigned the CAS Registry Number 53912-85-9 . researchgate.net The (R)-enantiomer, or (2R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride , is the corresponding D-β-Homoproline hydrochloride. chem960.com

Interactive Data Table: Chiral Forms of 2-(Pyrrolidin-2-yl)acetic acid hydrochloride

| Enantiomer | Systematic IUPAC Name | Common Synonym | CAS Number |

| (S)-form | (2S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | L-β-Homoproline hydrochloride | 53912-85-9 |

| (R)-form | (2R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | D-β-Homoproline hydrochloride | 101555-60-6 (for the N-Boc protected acid) |

Stereochemical Influences on Synthesis and Biological Activity Evaluation

The stereochemistry of pyrrolidine derivatives is a critical determinant of their biological activity. researchgate.netnih.gov The three-dimensional structure of a molecule dictates how it fits into the binding site of a protein, influencing the strength and type of interaction. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

The synthesis of enantiomerically pure pyrrolidine derivatives is a key focus in medicinal chemistry to harness the desired therapeutic effects while minimizing potential off-target or adverse effects of the other enantiomer. mdpi.comnih.gov Stereoselective synthesis strategies are employed to produce a single enantiomer, often starting from a chiral pool of readily available molecules like the amino acid L-proline. nih.gov For instance, stereospecific rearrangements during the cyclization of amino alcohols have been explored as a route to substituted pyrrolidines. researchgate.net

In the context of β-homoproline, the chiral counterpart of Pyrrolidin-2-YL-acetic acid, research has demonstrated a clear influence of stereochemistry on biological activity. For example, when incorporated into a tetrapeptide, the analogue containing L-β-homoproline (the (S)-enantiomer) exhibited approximately 20-fold greater activity at the μ-opioid receptor compared to the analogue with D-β-homoproline (the (R)-enantiomer). nih.gov This significant difference underscores the importance of evaluating each enantiomer independently.

While comprehensive, direct comparative studies on the biological activities of (R)- and (S)-Pyrrolidin-2-YL-acetic acid hydrochloride are not extensively detailed in the public domain, the principle of stereospecificity in the broader class of pyrrolidine compounds is well-established. researchgate.netnih.gov The spatial arrangement of the acetic acid side chain relative to the pyrrolidine ring in the (R) and (S) forms will lead to distinct interactions with chiral biological macromolecules, which is expected to result in different biological and pharmacological outcomes.

Interactive Data Table: Summary of Stereochemical Impact

| Aspect | Influence of Stereochemistry |

| Synthesis | Requires stereoselective methods to obtain enantiomerically pure forms, often utilizing chiral starting materials. mdpi.comnih.gov |

| Biological Activity | Enantiomers can exhibit significantly different potencies and efficacies due to stereospecific interactions with biological targets. nih.govnih.gov |

| Drug Development | Isolation and testing of individual enantiomers are crucial to identify the more active and less toxic form for therapeutic use. researchgate.netnih.gov |

Advanced Synthetic Methodologies and Strategies for Pyrrolidin 2 Yl Acetic Acid Hydrochloride and Its Analogs

Established Synthetic Pathways for Pyrrolidin-2-YL-acetic Acid Hydrochloride

Direct Amination Reactions with Pyrrolidine (B122466) Precursors

Direct amination strategies involve the introduction of an amino group onto a pre-existing pyrrolidine ring structure. One common approach is the amination of dihalogenated compounds. For instance, the reaction of dihalogenated pyridines with amines under microwave irradiation in water can selectively produce mono- or di-aminated products. acs.org While not a direct synthesis of the target molecule, this illustrates the principle of direct amination on a heterocyclic core. Another classical method involves the reaction of amines with diols. nih.gov These methods, while fundamental, can sometimes be limited by harsh reaction conditions or the availability of suitable precursors.

A notable example of a direct amination approach involves the reaction of alkyl dihalides with primary amines or hydrazines. This cyclocondensation reaction, often facilitated by microwave irradiation in an alkaline aqueous medium, provides an efficient route to nitrogen-containing heterocycles like pyrrolidine. organic-chemistry.org

Reductive Amination Protocols for Pyrrolidin-2-YL-acetic Acid Synthesis

Reductive amination is a highly versatile and widely employed method for the synthesis of pyrrolidines, including derivatives of pyrrolidin-2-yl-acetic acid. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a mild and selective option for the reductive amination of aldehydes and ketones. organic-chemistry.org Other common reducing agents include sodium borohydride (B1222165) and α-picoline-borane. organic-chemistry.org The choice of solvent can also influence the reaction, with 1,2-dichloroethane (B1671644) (DCE) being a preferred solvent, though reactions can also be performed in tetrahydrofuran, acetonitrile, methanol, or even water. organic-chemistry.org

For instance, the synthesis of N-aryl-substituted pyrrolidines can be achieved through the successive reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. nih.gov This method has been shown to be scalable and can be performed in water. nih.gov Similarly, the reductive amination of levulinic acid, a biomass-derived platform chemical, can lead to the formation of pyrrolidinones, which are structurally related to the target compound. researchgate.net

The following table summarizes various reducing agents and conditions used in reductive amination for pyrrolidine synthesis:

| Reducing Agent | Catalyst/Additive | Solvent(s) | Key Features |

| Sodium triacetoxyborohydride | Acetic acid | 1,2-Dichloroethane (DCE), THF, Acetonitrile | Mild and selective for aldehydes and ketones. organic-chemistry.org |

| α-Picoline-borane | Acetic acid | Methanol, Water, Neat | Successful in water and neat conditions. organic-chemistry.org |

| Phenylsilane | Dibutyltin dichloride | Not specified | Effective for anilines and dialkylamines. organic-chemistry.org |

| Ph2SiH2 | [RuCl2(p-cymene)]2 | Not specified | Good yields for secondary and tertiary amines. organic-chemistry.org |

| Sodium borohydride | None | 2,2,2-Trifluoroethanol | Catalyst-free, reusable solvent. organic-chemistry.org |

Efficient Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, pyrrolidin-2-yl-acetic acid, with a solution of hydrogen chloride (HCl). The HCl is often used as a solution in a suitable organic solvent, such as ethanol (B145695) or diethyl ether. The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration. For example, in the synthesis of diethyl (pyrrolidin-2-yl)phosphonates, the final hydrochloride salt was precipitated by adding a 1.25 M solution of HCl in ethanol to a solution of the product in dichloromethane (B109758). mdpi.com This straightforward acid-base reaction is generally high-yielding and provides a stable, crystalline solid that is easier to handle and purify than the free base.

Asymmetric Synthesis Approaches for Enantiomerically Pure Pyrrolidin-2-YL-acetic Acid Derivatives

The synthesis of enantiomerically pure pyrrolidin-2-yl-acetic acid derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis strategies aim to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture.

Chiral Building Block Utilization

One of the most common and effective strategies for asymmetric synthesis is the use of chiral building blocks, also known as the chiral pool approach. This method utilizes readily available, enantiomerically pure starting materials to construct the desired chiral molecule.

Proline and its derivatives, such as 4-hydroxyproline, are excellent and frequently used chiral starting materials for the synthesis of pyrrolidine-containing compounds. nih.gov For example, (S)-prolinol, which can be obtained by the reduction of (S)-proline, serves as a versatile chiral precursor for various drugs. nih.gov

Another example involves the use of a glycerol-derived bistriflate, a chiral starting material, which reacts with an aminosulfone in a stereocontrolled synthesis to produce 2,5-disubstituted pyrrolidines. acs.orgnih.gov The availability of both enantiomers of the glycerol (B35011) derivative allows for the synthesis of both cis and trans isomers of the product. acs.orgnih.gov

The following table highlights some common chiral precursors used in the synthesis of pyrrolidine derivatives:

| Chiral Precursor | Resulting Pyrrolidine Derivative | Key Features of Synthesis |

| (S)-Proline | (S)-Prolinol and other pyrrolidine-containing drugs. nih.gov | Reduction of proline using reagents like LiAlH4 or LiBH4. nih.gov |

| 4-Hydroxyproline | Various substituted pyrrolidines. nih.gov | Functionalization of the existing optically pure cyclic source. nih.gov |

| Glycerol-derived bistriflate | 2,5-Disubstituted pyrrolidines. acs.orgnih.gov | Stereocontrolled reaction with an aminosulfone via sequential SN2 displacements. acs.orgnih.gov |

| d-Mannitol | Chiral 2,5-disubstituted pyrrolidines. nih.gov | Multi-step synthesis involving the formation of a key intermediate. nih.gov |

| 2,5-Hexanedione | Chiral auxiliaries for pyrrolidine synthesis. acs.org | Stereoselective reduction using baker's yeast to form a diol with high enantioselectivity. acs.org |

Modern Synthetic Techniques and Process Optimization

Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and scalable processes. This includes the use of catalysis, microwave-assisted synthesis, and multicomponent reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For instance, the copper-catalyzed amination of halopyridines can be efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating. acs.org Similarly, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines is facilitated by microwave irradiation. organic-chemistry.org

Process optimization is crucial for the large-scale production of fine chemicals. This involves systematically studying reaction parameters such as solvent, temperature, catalyst loading, and reactant ratios to maximize yield and purity while minimizing cost and environmental impact. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a related class of compounds, optimizing the reactant ratio and solvent was shown to significantly impact the yield. beilstein-journals.org Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to understand reaction mechanisms and predict selectivity, aiding in the rational design of optimized processes. beilstein-journals.org

The development of novel catalytic systems is another key area of modern synthesis. For example, the use of an iridium catalyst for transfer hydrogenation in the synthesis of N-aryl-substituted pyrrolidines offers a practical and efficient method. nih.gov Furthermore, the exploration of eco-friendly reaction media, such as water, is a significant step towards greener chemical processes. acs.orgnih.gov

Application of Continuous-Flow Chemistry: Flow-Reactor Hydrogenolysis

Continuous-flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processes. nih.govrsc.org One notable application in the synthesis of pyrrolidine derivatives is flow-reactor hydrogenolysis. researchgate.net

Hydrogenolysis in a flow reactor, such as an H-Cube™, can significantly reduce reaction times for deprotection steps, a common strategy in pyrrolidine synthesis. researchgate.net For instance, the removal of protecting groups, which could take several days in a batch process, can be accomplished in hours using a continuous-flow setup. researchgate.net This method employs a mixed hydrogen-liquid stream passing through a catalyst-packed cartridge, allowing for precise control over temperature and pressure. nih.govresearchgate.net

The benefits of this approach include:

Enhanced Safety: Flow reactors handle smaller volumes of hazardous reagents like hydrogen gas at any given time, minimizing risks associated with exothermic reactions and high pressures. researchgate.net

Increased Efficiency: The high surface area-to-volume ratio in flow reactors enhances mass and heat transfer, leading to faster and more efficient reactions. nih.gov

Scalability: Processes developed in flow can often be scaled up more readily and predictably than batch reactions. researchgate.net

A practical example is the synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole, where a continuous-flow hydrogenolysis step was key to an efficient and high-yielding process. researchgate.net Similarly, the solvent-free continuous flow hydrogenation of N-methyl pyrrolidone to N-methylpyrrolidine has been demonstrated with high yields using a bimetallic catalyst. researchgate.netrsc.org

| Parameter | Batch Hydrogenolysis | Flow-Reactor Hydrogenolysis | Reference |

|---|---|---|---|

| Reaction Time | Days | Hours | researchgate.net |

| Safety | Higher risk with large volumes of H₂ | Enhanced safety with small reaction volumes | researchgate.net |

| Efficiency | Limited by mass and heat transfer | High efficiency due to superior transfer rates | nih.gov |

| Scalability | Challenging | More readily scalable | researchgate.net |

Solvent Optimization and Reaction Condition Refinement in Pyrrolidine Core Formation

The formation of the pyrrolidine ring is a critical step that can be influenced significantly by the choice of solvent and reaction conditions. Optimization of these parameters is crucial for achieving high yields, stereoselectivity, and purity.

The synthesis of pyrrolidines can be achieved through various methods, including the cyclization of acyclic precursors or the functionalization of existing cyclic compounds like proline. nih.govmdpi.com The choice of solvent can impact reaction rates, solubility of reagents, and even the reaction pathway. For instance, in the synthesis of certain pyrrolidine derivatives, cyclopentyl methyl ether (CPME) has been used as both a reaction and extraction solvent, streamlining the workup process. mdpi.com

Refinement of reaction conditions often involves:

Temperature Control: Precise temperature management is critical, especially in reactions that are highly exothermic or where side reactions are temperature-sensitive.

Catalyst Selection: The choice of catalyst can dramatically affect the outcome of a reaction. For example, iridium-catalyzed reductive generation of azomethine ylides offers a mild and highly selective route to complex pyrrolidines. nih.govacs.org

Reagent Stoichiometry: Careful control over the amounts of reactants is essential to maximize yield and minimize byproducts.

Recent research has explored novel methods for pyrrolidine synthesis, such as the photo-promoted ring contraction of pyridines with silylborane, which provides access to functionalized pyrrolidine derivatives. nih.govnih.gov This method demonstrates broad substrate scope and high functional group compatibility. nih.govnih.gov

| Synthetic Strategy | Key Reaction Conditions/Solvents | Outcome | Reference |

|---|---|---|---|

| Cyclization of acyclic precursors | NaH in DMF at room temperature for cyclization of an alcohol. | Formation of a Boc-protected pyrrolidine. | mdpi.com |

| Iridium-catalyzed reductive cycloaddition | Vaska's complex and TMDS as a terminal reductant. | Access to a wide range of highly substituted pyrrolidines. | nih.govacs.org |

| Photo-promoted ring contraction of pyridines | Silylborane and photo-irradiation. | Synthesis of pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. | nih.govnih.gov |

Strategies for Derivatization and Functionalization

Once the core pyrrolidin-2-yl-acetic acid structure is established, various strategies can be employed to introduce functional diversity, which is essential for developing analogs with tailored biological activities.

Carboxylic Acid Reactivity: Formation of Esters and Amides

The carboxylic acid moiety of pyrrolidin-2-yl-acetic acid is a versatile handle for derivatization. Standard coupling reactions can be used to form esters and amides, introducing a wide array of substituents.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield the corresponding esters. For example, pyrrolidin-2-yl-acetic acid methyl ester and ethyl ester hydrochlorides are commercially available or can be readily synthesized. cymitquimica.comsigmaaldrich.com

Amidation: Coupling with primary or secondary amines using reagents like HATU or EDC leads to the formation of amides. This is a common strategy in drug discovery to explore interactions with biological targets. The synthesis of prolinamides is a well-established method for creating organocatalysts. mdpi.com

These reactions are generally high-yielding and tolerant of a wide range of functional groups on the alcohol or amine coupling partner.

Chemical Transformations at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for functionalization. chemicalbook.com As a nucleophile, it readily participates in various chemical transformations. safrole.com

Common reactions at the pyrrolidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophiles introduces alkyl or substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides forms N-acyl derivatives.

N-Arylation: Coupling with aryl halides, often under palladium catalysis, can introduce aromatic moieties.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent is a powerful method for introducing diverse substituents.

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently used to temporarily block the nitrogen's reactivity during other transformations on the molecule. nih.govbldpharm.com

Approaches for Carbon Chain Homologation and Isosteric Replacements

Modifying the acetic acid side chain through homologation (extending the carbon chain) or isosteric replacement can significantly impact the molecule's properties.

Chain Homologation: Standard organic synthesis techniques, such as the Arndt-Eistert reaction, can be used to extend the carboxylic acid chain by one or more methylene (B1212753) units.

Isosteric Replacements: The carboxylic acid group can be replaced with other functional groups that have similar steric and electronic properties. Examples of isosteres for carboxylic acids include tetrazoles and certain sulfonamides. The synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole is an example of such a replacement. researchgate.net

These modifications can alter the molecule's acidity, lipophilicity, and ability to form hydrogen bonds, which can be crucial for biological activity.

Functionalization of Preformed Pyrrolidine Rings

Introducing substituents directly onto the carbon skeleton of a pre-existing pyrrolidine ring is a powerful strategy for creating analogs. nih.gov This can be achieved through various C-H activation and functionalization reactions.

Methods for functionalizing the pyrrolidine ring include:

α-Lithiation: Deprotonation at the carbon adjacent to the nitrogen (often facilitated by a directing group) followed by reaction with an electrophile.

Radical Reactions: Intramolecular radical amination of C(sp³)-H bonds can lead to the formation of functionalized pyrrolidines. researchgate.net

Cycloaddition Reactions: [3+2] Cycloaddition reactions involving azomethine ylides are a classic and effective method for constructing substituted pyrrolidine rings. nih.govmdpi.com

These advanced strategies provide access to a wide range of structurally diverse pyrrolidine derivatives that would be difficult to obtain through other methods.

Role of Pyrrolidin 2 Yl Acetic Acid Hydrochloride As a Key Synthetic Intermediate and Building Block

Utilization as a Precursor in Complex Organic Molecule Synthesis

As a synthetic intermediate, Pyrrolidin-2-yl-acetic acid hydrochloride provides a robust scaffold that can be systematically elaborated. Chemists utilize both the amine and the acid functionalities to build upon the core structure. For instance, its derivatives are employed in the synthesis of complex pyrrolidine (B122466) alkaloids like ruspolinone (B1198309) and its analogues. researchgate.net The pyrrolidine ring itself is a privileged structure in chemistry, and introducing it via a building block like Pyrrolidin-2-yl-acetic acid can be a highly efficient strategy. researchgate.net

Advanced synthetic methods are often applied to proline derivatives, the parent class of this compound, to create novel and complex structures. In one such example, a C(sp³)-H activation strategy was used on a proline scaffold to synthesize a library of 40 new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This highlights how the fundamental pyrrolidine framework is used as a starting point for creating structurally diverse molecules with potential applications as tool compounds for studying the central nervous system. nih.gov The synthesis of these complex analogs demonstrates the utility of the core structure in building molecules with precisely controlled stereochemistry and substitution patterns. nih.gov

Applications in the Development of Pharmaceutical Active Compounds

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net Consequently, this compound and its derivatives are important precursors in the discovery and development of new pharmaceutical agents. nih.govnbinno.com The pyrrolidine fragment is a key component of many alkaloids and is a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com Its derivatives are also found in nearly all living organisms as the amino acid proline, a fundamental building block of proteins. mdpi.com

The stereochemistry of the pyrrolidine ring is often critical for biological activity. nih.gov Different stereoisomers of a drug candidate can exhibit vastly different interactions with enantioselective proteins, influencing their efficacy and pharmacological profile. nih.govresearchgate.net Using chiral building blocks like (S)- or (R)-Pyrrolidin-2-yl-acetic acid hydrochloride allows medicinal chemists to synthesize enantiomerically pure compounds, which is a crucial aspect of modern drug design. nih.govcymitquimica.com

The chemical reactivity of this compound makes it an ideal starting point for synthesizing a variety of other heterocyclic systems with known biological importance, particularly pyrrolidinones and pyrrolizines. nih.govresearchgate.net

Pyrrolidinones (including Pyrrolinones and Pyrrolidine-diones):

The pyrrolidinone core is a prominent feature in many compounds targeting the central nervous system. nih.gov Research has demonstrated the efficient synthesis of highly substituted pyrrolidinone structures through multicomponent reactions. For example, a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives was successfully synthesized. beilstein-journals.org The process involved an initial multicomponent reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate to form a 3-hydroxy-3-pyrrolin-2-one intermediate, which was then reacted with various amines to generate the final products. beilstein-journals.org Another efficient and environmentally conscious method involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst in ethanol (B145695), which provides excellent yields in short reaction times. rsc.org

Table 1: Example of Multicomponent Synthesis of a Pyrrolidinone Intermediate beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield |

| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 77% |

Pyrrolizines:

The pyrrolizine scaffold is another important heterocyclic motif found in natural products, such as the pyrrolizidine (B1209537) alkaloids. researchgate.net Pyrrolidin-2-yl-acetic acid derivatives serve as precursors for pyrrolizine-type structures, such as the alkaloid ruspolinone. researchgate.net The synthesis of these bicyclic systems often involves intramolecular cyclization reactions that take advantage of the functional groups present on the pyrrolidine ring and its side chain. The development of novel pyrrolizine derivatives is an active area of research for applications such as anti-inflammatory agents. nih.gov

Pharmacological and Biological Activity Research of Pyrrolidin 2 Yl Acetic Acid Hydrochloride and Its Derivatives

Neuropharmacological Investigations and Central Nervous System (CNS) Modulatory Potential

Research into Pyrrolidin-2-YL-acetic acid and its analogues has primarily focused on their potential to modulate the central nervous system. nih.gov These investigations have revealed that derivatives of this core structure can act as potent inhibitors of GABA transport, suggesting a significant role in modulating CNS activity. nih.govebi.ac.uk The primary mechanism explored is the enhancement of GABAergic transmission, a crucial pathway for regulating neuronal excitability. researchgate.net

The main interaction of these compounds with neurotransmitter systems is centered on the gamma-aminobutyric acid (GABA) system. researchgate.net GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its activity is crucial for maintaining a balance between neuronal excitation and inhibition. researchgate.net Attenuation of GABAergic neurotransmission is implicated in several neurological disorders. researchgate.net Derivatives of pyrrolidin-2-YL-acetic acid have been specifically designed to interact with GABA plasma membrane transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.govnih.gov By inhibiting these transporters, the compounds increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. if-pan.krakow.pl

The investigation of pyrrolidin-2-YL-acetic acid derivatives as GABA uptake inhibitors has been a significant area of research. nih.gov These studies aim to develop compounds that can selectively target different subtypes of the GABA transporter, potentially leading to more specific therapeutic effects. nih.gov

The rational design of these inhibitors involves using the 2-substituted pyrrolidine-2-yl-acetic acid scaffold as the core structure. nih.govebi.ac.uk Researchers have systematically synthesized a series of N-arylalkyl derivatives to explore their potential as GABA transport inhibitors. nih.gov Modifications have included substituting the 2-position of the pyrrolidine-2-yl-acetic acid side chain with various groups, such as alkyl, hydroxy, and amino moieties. nih.govresearchgate.net These chemical alterations are intended to modulate the activity and, critically, the selectivity of the compounds for specific mouse GABA transporter proteins (mGAT1 and mGAT4). nih.gov

Structure-activity relationship (SAR) studies have been conducted on these derivatives to assess their potency and selectivity across the four mouse GABA transporter subtypes (mGAT1-mGAT4). nih.gov These studies revealed that 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives, in particular, demonstrate significant potencies and subtype selectivities. nih.govresearchgate.net

For instance, the racemate rac-(u)-13c was identified as having the highest potency and selectivity for the mGAT1 transporter. nih.govebi.ac.uk Interestingly, its potency was even greater at the human GAT-1 (hGAT-1) transporter. nih.gov Another derivative, rac-(u)-13d, which features a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group at the nitrogen atom of the pyrrolidine (B122466) ring, showed high potency at the mGAT4 transporter. nih.gov This compound exhibited better selectivity for mGAT4 over mGAT3 than the well-established mGAT4 uptake inhibitor, (S)-SNAP-5114. nih.gov

Table 1: Subtype Selectivity of Pyrrolidine-2-YL-acetic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Transporter | Potency/Selectivity Profile | Reference |

|---|---|---|---|

| rac-(u)-13c | mGAT1 | Highest potency and selectivity for mGAT1. | nih.gov, ebi.ac.uk |

| rac-(u)-13c | hGAT-1 | Higher potency observed than at mGAT1. | nih.gov |

| rac-(u)-13d | mGAT4 | High potency at mGAT4. | nih.gov |

The inhibitory activity of the synthesized compounds has been quantified using in vitro GABA uptake assays. nih.gov These assays measure the concentration of the compound required to inhibit 50% of GABA uptake, expressed as the pIC50 value. For rac-(u)-13c, the pIC50 value at mGAT1 was 5.67, and at hGAT-1, it was 6.14. nih.govebi.ac.uk

To further characterize the interaction, binding affinities have been determined using Mass Spectrometry (MS) Binding Assays, with results expressed as pKi values. nih.gov The binding affinity results for rac-(u)-13c were consistent with the uptake assay data, showing a pKi of 6.99 at mGAT1 and 7.18 at hGAT-1. nih.govebi.ac.uk

Table 2: In Vitro Activity of Compound rac-(u)-13c This table is interactive. You can sort and filter the data.

| Assay Type | Target Transporter | Value |

|---|---|---|

| GABA Uptake Assay (pIC50) | mGAT1 | 5.67 |

| GABA Uptake Assay (pIC50) | hGAT-1 | 6.14 |

| MS Binding Assay (pKi) | mGAT1 | 6.99 |

| MS Binding Assay (pKi) | hGAT-1 | 7.18 |

Source: nih.gov, ebi.ac.uk, researchgate.net

Gamma-Aminobutyric Acid (GABA) Transporter Inhibition Studies

Anticonvulsant and Antiepileptic Research on Pyrrolidine-2,5-dione Derivatives

A related but distinct area of research focuses on derivatives of pyrrolidine-2,5-dione for their anticonvulsant and antiepileptic properties. nih.govnih.gov The pyrrolidine-2,5-dione ring is a recognized pharmacophore for compounds active in the central nervous system and is a core component of the established antiepileptic drug ethosuximide. nih.gov

Research in this area often employs a molecular hybridization strategy, where the pyrrolidine-2,5-dione scaffold is combined with chemical fragments from other clinically relevant antiepileptic drugs such as lacosamide (B1674222) and levetiracetam. nih.govbenthamscience.com This approach aims to create novel hybrid compounds with a broad spectrum of activity. nih.govnih.gov

These hybrid derivatives have been evaluated in key animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the psychomotor (6 Hz) seizure test. nih.govnih.gov Many of the synthesized compounds have demonstrated efficacy in these models, suggesting a wide spectrum of protection against different types of seizures. nih.govbenthamscience.com In vitro binding studies suggest that a plausible mechanism for their anticonvulsant action is the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govbenthamscience.com

Evaluation in Animal Models of Epilepsy (e.g., Maximal Electroshock, 6 Hz, scPTZ tests)

Derivatives of the pyrrolidine scaffold have demonstrated significant anticonvulsant properties in established preclinical animal models of epilepsy. Specifically, hybrid compounds based on the pyrrolidine-2,5-dione structure have shown a broad spectrum of activity. nih.gov These compounds were effective in suppressing seizures in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) psychomotor seizure model in mice. nih.govmdpi.com

The MES model is indicative of a compound's ability to prevent the spread of seizures, particularly generalized tonic-clonic seizures. The scPTZ test is a model for absence seizures, and activity in this test suggests a compound may raise the seizure threshold. The 6 Hz seizure model is considered a test for identifying drugs effective against pharmacoresistant focal seizures. mdpi.comnih.gov The success of pyrrolidine-2,5-dione derivatives across these varied models suggests a wide therapeutic potential in treating different types of epilepsy. nih.govmdpi.com For instance, one study identified 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) as having a more beneficial efficacy and safety profile than the reference drug, valproic acid, in these tests. nih.gov

| Animal Model | Pyrrolidine Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Pyrrolidine-2,5-dione hybrids | Effective in suppressing seizure spread | nih.govmdpi.com |

| Subcutaneous Pentylenetetrazole (scPTZ) | Pyrrolidine-2,5-dione hybrids | Effective in a model of absence seizures | nih.govmdpi.com |

| 6-Hertz (6 Hz) Test | Pyrrolidine-2,5-dione hybrids | Effective in a model of pharmacoresistant focal seizures | nih.govmdpi.com |

Mechanistic Studies: Modulation of Neuronal Voltage-Gated Ion Channels (Sodium and Calcium)

The broad-spectrum anticonvulsant activity of pyrrolidine derivatives is believed to stem from their interaction with key neuronal targets that govern excitability. Recurrent seizure activity is fundamentally a result of excessive, hypersynchronous firing of neurons. epilepsysociety.org.uk The primary mechanisms of action for many antiepileptic drugs involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk

For the hybrid anticonvulsants derived from the pyrrolidine-2,5-dione scaffold, in vitro ligand binding studies have pointed to their influence on neuronal voltage-gated sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs) as the most probable molecular mechanism of their action. nih.gov VGSCs are critical for initiating and propagating action potentials, and blocking these channels can reduce a neuron's ability to fire at high frequencies, a hallmark of seizure activity. medscape.comucdavis.edu Similarly, VGCCs are involved in neuronal burst firing and neurotransmitter release, and their modulation can also dampen excessive neuronal activity. ucdavis.eduresearchgate.net The ability of these compounds to interact with both sodium and calcium channels likely contributes to their wide spectrum of protection observed in animal models. nih.gov

Antioxidant Activity Investigations of Pyrrolidin-2-one Derivatives

Oxidative stress is implicated in the pathophysiology of numerous diseases. Researchers have investigated the antioxidant potential of various pyrrolidin-2-one derivatives. A common method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom and neutralize the stable DPPH free radical. nih.govmdpi.comnih.gov

Several studies have identified pyrrolidin-2-one derivatives with significant antioxidant effects.

In one study, a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested. The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger in the DPPH assay. nih.gov Further analysis suggested it is an effective scavenger of hydroxyl radicals (HO˙), with a comparable efficacy to conventional antioxidants like Trolox and gallic acid. nih.gov

Another study on pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed the greatest potential as a radical scavenger and was particularly effective against HO˙ radicals in lipid environments. rsc.org

| Derivative Class | Lead Compound Example | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 3-hydroxy-3-pyrroline-2-ones | Compound 4b | DPPH | Identified as the most promising radical scavenger in its series. | nih.gov |

| Pyrrolo[2,3-b]quinoxalines | Compound 3a | DPPH | Demonstrated the greatest potential as a radical scavenger. | rsc.org |

Exploration in Other Therapeutic Areas

The versatility of the pyrrolidine scaffold has led to its exploration in a multitude of therapeutic areas beyond neurology. tandfonline.com

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for type 2 diabetes because its activation amplifies insulin (B600854) secretion only when glucose levels are elevated, reducing the risk of hypoglycemia. nih.govnih.gov A novel series of pyrrolidine-containing compounds has been developed as GPR40 agonists. nih.gov In this series, strategic modifications, such as the addition of a trifluoromethyl group to the pyrrolidine ring, improved binding affinity and agonist efficacy. nih.gov

Notably, the stereochemistry of the derivatives had a profound impact on their activity. The enantiomer (R,R)-68 was found to possess a dual mechanism of action, activating both Gq-coupled intracellular calcium flux and Gs-coupled cAMP accumulation. This unique signaling profile results in both glucose-dependent insulin secretion and GLP-1 secretion in vitro, making it a promising candidate for further development. nih.gov In animal models, (R,R)-68 significantly lowered plasma glucose levels during an oral glucose challenge. nih.gov

The pyrrolidine framework is a common feature in the development of new anticancer agents, where it serves as a versatile scaffold for creating potent and selective drugs. tandfonline.com Researchers have synthesized and evaluated numerous pyrrolidine derivatives for their cytotoxic effects against various cancer cell lines.

One study focused on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, testing them against the A549 human lung adenocarcinoma cell line. mdpi.com The results showed that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure significantly enhanced anticancer activity. mdpi.com

Another investigation into mesitylene-based spirooxindole pyrrolidine analogs also reported encouraging results against the A549 lung cancer cell line . rsc.org Two compounds, 5e and 5f , exhibited potent cytotoxic effects against the A549 cells (with IC₅₀ values of 3.48 µM and 1.2 µM, respectively) while appearing non-cytotoxic to non-cancerous fibroblast cells, indicating a degree of selectivity. rsc.org

| Derivative Class | Lead Compound(s) | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Spirooxindole Pyrrolidines | 5e, 5f | A549 (Human Lung) | Potent and selective cytotoxicity with IC₅₀ values of 3.48 µM and 1.2 µM. | rsc.org |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | Oxadiazolethione and triazolethione derivatives | A549 (Human Lung) | Significantly enhanced anticancer activity compared to parent structures. | mdpi.com |

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. The pyrrolidine scaffold has been a fruitful starting point for this research. nih.gov

Studies on thiazole-based pyrrolidine derivatives have shown their potential as antibacterial agents. One such derivative, a 4-F-phenyl derivative (compound 11) , was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com

Research into pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone revealed moderate antimicrobial activity. An azo-functionalized derivative (compound 8 ) showed the best activity of its series against bacteria, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus. nih.govscispace.com

Other work on pyrrolidine-2,3-dione (B1313883) dimers demonstrated potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. The trans-cyclohexyl dimer 30 was particularly effective, with single-digit MIC values and significant activity against bacterial biofilms, which are notoriously difficult to eradicate. nih.gov

| Derivative Class | Compound Example | Target Microbe(s) | Key Finding (MIC/Activity) | Reference |

|---|---|---|---|---|

| Thiazole-based Pyrrolidines | 4-F-phenyl derivative (11) | S. aureus, B. cereus | Selectively inhibits Gram-positive bacteria. | biointerfaceresearch.com |

| Fused Pyrrolidine-2,5-diones | Azo derivative (8) | S. aureus | MIC = 16 µg/mL | nih.govscispace.com |

| Pyrrolidine-2,3-dione Dimers | trans-cyclohexyl dimer (30) | S. aureus (MSSA/MRSA) | Potent antimicrobial and antibiofilm activity (MBEC = 16 μg mL−1). | nih.gov |

Anti-inflammatory Properties

Research into the pyrrolidine scaffold has identified several derivatives with significant anti-inflammatory properties. These investigations often focus on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

A study centered on the synthesis of new pyrrolidine derivatives found that certain compounds exhibited notable anti-inflammatory effects. nih.gov The anti-inflammatory activity was evaluated in vivo using animal models. Among the synthesized compounds, derivative A-1 was identified as having the highest anti-inflammatory effect. nih.govresearchgate.net The mechanism of action for these compounds is suggested to be the inhibition of COX enzymes. researchgate.net The research concluded that compound A-1 could be a promising lead for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Another study on pyrrolidine-2,5-dione derivatives also reported anti-inflammatory activity. nih.gov These findings underscore the potential of the pyrrolidine core in designing novel anti-inflammatory agents. Further research has explored derivatives such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have also demonstrated anti-inflammatory properties in animal models. nih.gov

The following table summarizes the key findings from a study on the anti-inflammatory activity of novel pyrrolidine derivatives.

| Compound ID | Anti-inflammatory Effect | Conclusion |

| A-1 | Highest among tested compounds | Promising lead for NSAID development nih.govresearchgate.net |

Anxiolytic and Analgesic Research

The pyrrolidine nucleus is a constituent of various compounds that have been investigated for their effects on the central nervous system, including potential anxiolytic and analgesic activities.

In the realm of anxiolytic research, a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, which are derivatives of the pyrrolidine structure, were designed and synthesized as ligands for the 18kDa translocator protein (TSPO). nih.gov Compounds 1a and 1b from this series demonstrated a high anxiolytic-like effect in animal models, comparable to that of diazepam. nih.gov The anxiolytic activity of these compounds was confirmed through the elevated plus-maze and open field tests. nih.gov

Regarding analgesic properties, several studies on pyrrolidine derivatives have reported positive findings. In one study, newly synthesized pyrrolidine derivatives were screened for their in vivo analgesic activity. nih.gov Among the tested compounds, derivative A-4 showed the highest analgesic effect. nih.govresearchgate.net This research suggests that compound A-4 could serve as a promising new lead for drug development. nih.govresearchgate.net

Further research into benzoxazole (B165842) clubbed 2-pyrrolidinones identified them as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pain signaling. nih.gov In a formalin-induced nociception test, compound 20 from this series was found to reduce the pain response in a dose-dependent manner, showing better potency than the control drug, gabapentin (B195806), at a 30 mg/kg dose. nih.gov Additionally, a study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids highlighted their potent analgesic activity in the mouse phenylquinone writhing assay. nih.gov

The table below presents a summary of the research findings on the analgesic and anxiolytic activity of certain pyrrolidine derivatives.

| Compound/Derivative Class | Type of Activity | Key Findings |

| 1a and 1b (1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides) | Anxiolytic | High anxiolytic-like effect, comparable to diazepam. nih.gov |

| A-4 (pyrrolidine derivative) | Analgesic | Highest analgesic effect among tested compounds. nih.govresearchgate.net |

| Compound 20 (benzoxazole clubbed 2-pyrrolidinone) | Analgesic | Reduced pain response with better potency than gabapentin at a specific dose. nih.gov |

| 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Analgesic | Demonstrated high potency in mouse writhing assay. nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating SAR for Optimizing Biological Potency and Selectivity

The structure-activity relationship (SAR) for pyrrolidin-2-yl-acetic acid derivatives is a critical area of investigation for enhancing their biological potency and selectivity. Research has demonstrated that the pyrrolidine (B122466) scaffold serves as a versatile framework, and modifications to its structure can lead to significant changes in biological activity. nih.govmdpi.com

SAR studies on various pyrrolidine derivatives have revealed key insights. For instance, in a series of pyrrolidine pentamine derivatives developed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme conferring antibiotic resistance, the nature of the substituents at different positions on the pyrrolidine ring was found to be crucial for inhibitory activity. mdpi.com While truncations of the molecule generally led to a loss of activity, specific substitutions at various positions had varied effects on the inhibitory properties. mdpi.com

Furthermore, in the context of G-protein coupled receptor 40 (GRP40) agonists, which are of interest for type 2 diabetes treatment, SAR studies have highlighted the importance of specific substitutions on the pyrrolidine ring. nih.gov For example, a cis-4-CF3 substituent was found to favor a pseudo-axial conformation of the acetic acid group at the 2-position, which is a key pharmacophore for GRP40 agonism. nih.gov N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been identified as potent and balanced dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). nih.gov

The following table summarizes the impact of various substitutions on the biological activity of pyrrolidine derivatives, based on published SAR studies.

| Modification Site | Substitution | Observed Effect on Biological Activity | Target/Application | Reference |

| Pyrrolidine Ring | cis-4-CF3 | Favors pseudo-axial conformation of the 2-acetic acid group, enhancing GRP40 agonism. | GPR40 Agonists | nih.gov |

| Pyrrolidine Nitrogen | Carbamoyl or Aryl-substituted oxybenzyl | Potent balanced PPARα/γ dual agonism. | PPARα/γ Agonists | nih.gov |

| Pyrrolidine Ring (general) | Truncations | General loss of inhibitory activity. | Aminoglycoside Acetyltransferase Inhibitors | mdpi.com |

| 3-position of pyrrolidine-2,5-dione | Phenylpiperazine attached to acetamide (B32628) fragment | Influences anticonvulsant activity. | Anticonvulsants | nih.gov |

Impact of Stereochemistry and Conformational Features on Biological Activity

The stereochemistry and conformational features of the pyrrolidin-2-yl-acetic acid scaffold are paramount in dictating its biological activity. The chiral center at the 2-position of the pyrrolidine ring, as well as any other stereocenters within the molecule, create distinct stereoisomers that can exhibit significantly different pharmacological profiles. nih.govnih.gov This is largely due to the specific three-dimensional arrangement required for optimal interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov

The conformational landscape of pyrrolidin-2-yl-acetic acid is influenced by both steric interactions and electronic effects. The orientation of the acetic acid substituent at the 2-position can adopt multiple conformational states due to rotational freedom around the C-C bond connecting the ring to the carboxymethyl group. The preferred conformation is influenced by factors such as the nitrogen lone pair and the carbonyl group of the acetic acid moiety.

The table below illustrates the differential activity of stereoisomers in pyrrolidine-containing compounds.

| Compound Class | Stereoisomer | Observed Biological Activity | Reference |

| 3-Br-acivicin methyl ester derivatives | (5S, αS) | Most potent antimalarial activity | nih.gov |

| (5R, αR) | Approximately 10-fold less potent than the (5S, αS) isomer | nih.gov | |

| Diastereoisomers | Inactive | nih.gov | |

| GRP40 Agonists | cis-configuration of substituents at positions 3 and 4 | Preferred over the trans orientation for activity | nih.gov |

Rational Design Principles for Novel Pyrrolidin-2-YL-acetic Acid Analogs

The rational design of novel pyrrolidin-2-yl-acetic acid analogs leverages an understanding of the target's structure and the SAR of existing ligands to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Molecular modeling and computational chemistry play a pivotal role in this process, allowing for the in-silico evaluation of potential drug candidates before their synthesis. nih.gov

One successful application of rational design has been in the development of rigidified pyrrolidone-based protein kinase C (PKC) activators. nih.gov Through molecular modeling, a new class of compounds was designed and stereoselectively synthesized, leading to the identification of a pyrrolidone analog with reasonable affinity for PKCδ. nih.gov This highlights the power of combining computational design with synthetic chemistry to target specific biological pathways.

Another example is the design of novel acetylcholinesterase (AChE) inhibitors, where pyrrolidin-2-one derivatives have been explored. researchgate.net By integrating docking and molecular dynamics simulations, researchers can gain deeper mechanistic insights into ligand-AChE interactions, which informs the rational design of more effective inhibitors. researchgate.net This approach has led to the identification of potent AChE inhibitors with IC50 values in the micromolar range. researchgate.net

Key principles in the rational design of pyrrolidin-2-yl-acetic acid analogs include:

Target-based design: Utilizing the 3D structure of the biological target to design complementary ligands.

Scaffold hopping: Replacing the pyrrolidine core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric replacement: Substituting functional groups with other groups that have similar physical or chemical properties to modulate activity, selectivity, or metabolic stability.

Conformational constraint: Introducing rigidity into the molecule, for example, through cyclization or the introduction of double bonds, to lock it into a bioactive conformation and improve binding affinity.

Modulation of Activity and Selectivity via Side Chain Substitution and Ring Modifications

Side Chain Modifications:

The acetic acid side chain is a key functional group that can be modified in various ways. For instance, esterification or amidation of the carboxylic acid can alter the compound's polarity and ability to cross cell membranes. The length and branching of the side chain can also be varied to probe the binding pocket of the target enzyme or receptor. In some cases, oxidation of an alkyl side chain attached to an aromatic ring can convert it into a carboxylic acid, a transformation that can dramatically alter the compound's biological properties. libretexts.org

Ring Modifications:

The pyrrolidine ring itself offers multiple positions for substitution. Substituents at the C-4 position have been shown to affect the puckering of the ring, while substituents at the C-2 position can influence the basicity of the nitrogen atom. nih.gov The introduction of substituents on the ring can serve several purposes:

To explore new binding interactions: Adding functional groups that can form hydrogen bonds, ionic bonds, or van der Waals interactions with the target.

To block metabolic sites: Introducing groups at positions susceptible to metabolic degradation can improve the compound's half-life.

To alter physical properties: Modifying the ring to change solubility, lipophilicity, and other properties that affect absorption, distribution, metabolism, and excretion (ADME).

The following table provides examples of how side chain and ring modifications can modulate the activity of pyrrolidine derivatives.

| Modification | Example | Effect | Reference |

| Side Chain | Oxidation of an alkyl side chain on an attached aryl group | Conversion to a carboxylic acid, altering directing effects in electrophilic aromatic substitution. | libretexts.org |

| Ring | Substitution at C-4 of proline | Affects the puckering of the pyrrolidine ring. | nih.gov |

| Ring | Substitution at C-2 of pyrrolidine | Shifts the basicity of the nitrogen atom. | nih.gov |

| Ring | Introduction of a phenylpiperazine acetamide fragment at the 3-position of pyrrolidine-2,5-dione | Influences anticonvulsant activity. | nih.gov |

Mechanistic Investigations of Biological Action

Detailed Investigations of Ligand-Receptor and Ligand-Transporter Interactions

Research into the biological activity of pyrrolidin-2-yl-acetic acid derivatives has prominently identified their interaction with GABA (γ-aminobutyric acid) transporters (GATs). GATs are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, within the synaptic cleft. By inhibiting GABA reuptake, these compounds can enhance GABAergic neurotransmission, a mechanism of interest for treating various neurological disorders. uni.lu

A significant study involved the synthesis and evaluation of a series of 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors. nih.gov The structure-activity relationship (SAR) studies of these compounds against four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) and the human GAT1 (hGAT-1) have provided detailed insights into their potency and selectivity. nih.gov

Substitutions at the 2-position of the pyrrolidine-2-yl-acetic acid side chain with alkyl, hydroxy, and amino groups were found to modulate the activity and selectivity of these compounds for mGAT1 and mGAT4 proteins. nih.gov Notably, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives demonstrated significant potencies and subtype selectivities. nih.gov

One of the synthesized racemates, rac-(u)-13c, showed the highest potency for mGAT1 with a pIC50 value of 5.67. nih.gov Interestingly, its potency was even greater at the human GAT-1, with a pIC50 of 6.14. nih.gov These findings were further supported by binding affinity data (pKi) determined through a Mass Spectrometry (MS) Binding Assay, which showed values of 6.99 for mGAT1 and 7.18 for hGAT-1. nih.govresearchgate.net

Another derivative, rac-(u)-13d, which features a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group on the nitrogen atom of the pyrrolidine (B122466) ring, displayed high potency at mGAT4. It also exhibited better selectivity for this subtype (over 15-fold against mGAT3) compared to the known mGAT4 inhibitor, (S)-SNAP-5114. nih.gov

Further studies on enantiomerically pure (R)- and (S)-pyrrolidine-2-acetic acid derivatives have also highlighted their potential as selective GAT inhibitors. For instance, the (R)-pyrrolidine-2-acetic acid derivative (R)-4d, substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group at the nitrogen, demonstrated high affinity for GAT-3 with an IC50 of 3.1 µM and displayed excellent subtype selectivity (GAT-3:GAT-1 = 20:1). sci-hub.st Conversely, (S)-2-pyrrolidineacetic acid derivatives (S)-4b and (S)-4c showed high potency at the GAT-1 protein, with IC50 values of 0.396 µM and 0.343 µM, respectively. sci-hub.st

Table 1: Inhibitory Potency and Binding Affinity of Pyrrolidin-2-yl-acetic acid Derivatives on GABA Transporters

| Compound | Target | Potency (pIC50/IC50) | Binding Affinity (pKi) | Selectivity |

|---|---|---|---|---|

| rac-(u)-13c | mGAT1 | 5.67 (pIC50) | 6.99 | Selective for mGAT1 |

| rac-(u)-13c | hGAT-1 | 6.14 (pIC50) | 7.18 | - |

| rac-(u)-13d | mGAT4 | High Potency | - | >15-fold vs mGAT3 |

| (R)-4d | GAT-3 | 3.1 µM (IC50) | - | 20:1 (GAT-3 vs GAT-1) |

| (S)-4b | GAT-1 | 0.396 µM (IC50) | - | - |

| (S)-4c | GAT-1 | 0.343 µM (IC50) | - | - |

Enzymatic Pathway Inhibition Studies

Beyond transporter interactions, derivatives of the pyrrolidine scaffold have been investigated as inhibitors of various enzymes, indicating a broader biological activity profile.

Inhibition of Carbohydrate-Metabolizing Enzymes: Recent research has explored the potential of pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes play a critical role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. The study aimed to develop novel pyrrolidine derivatives with both electron-donating and electron-withdrawing groups to act as inhibitors for these enzymes. nih.gov The inhibitory activity of the synthesized compounds was tested at various concentrations, and molecular docking studies were used to understand the binding interactions with the active sites of α-amylase and α-glucosidase. nih.gov

Inhibition of Post-Proline Cleaving Enzyme: A separate line of investigation has focused on the synthesis of acyl-peptidyl-pyrrolidine derivatives as inhibitors of post-proline cleaving enzyme (PPCE). sci-hub.st This enzyme is involved in the metabolism of proline-containing peptides, and its inhibitors have shown potential in preclinical models of amnesia. sci-hub.st The study revealed that certain pyrrolidine derivatives competitively inhibited bacterial PPCE with Ki values in the nanomolar range (4.1 nM to 43.0 nM). sci-hub.st The most effective inhibitors possessed a proline residue at their P2 site and a substituted or unsubstituted phenoxybutyryl moiety at their P3 site. sci-hub.st

Table 2: Enzymatic Inhibition by Pyrrolidine Derivatives

| Derivative Class | Target Enzyme | Type of Inhibition | Potency (Ki/IC50) |

|---|---|---|---|

| Pyrrolidine derivatives | α-amylase | - | Activity demonstrated |

| Pyrrolidine derivatives | α-glucosidase | - | Activity demonstrated |

| Acyl-peptidyl-pyrrolidine derivatives | Post-Proline Cleaving Enzyme (bacterial) | Competitive | 4.1 nM - 43.0 nM (Ki) |

| 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine | Post-Proline Cleaving Enzyme (bacterial) | - | 1.4 nM (IC50) |

| 4-phenylbutyryl-thioprolyl-pyrrolidine | Post-Proline Cleaving Enzyme (bovine brain) | - | 67 nM (IC50) |

Cellular Target Identification in Biological Systems

The primary cellular targets identified for pyrrolidin-2-yl-acetic acid derivatives are the GABA transporters, specifically GAT-1, GAT-3, and GAT-4. nih.govsci-hub.st The ability of these compounds to selectively inhibit different GAT subtypes suggests that they could be used to modulate GABAergic signaling in specific brain regions or neuronal circuits with potentially fewer side effects than non-selective inhibitors. sci-hub.st The identification of both mouse and human GATs as targets underscores the translational relevance of these findings. nih.gov

In addition to neurotransmitter transporters, specific enzymes have been identified as cellular targets. These include:

α-amylase and α-glucosidase: Key enzymes in carbohydrate metabolism. nih.gov

Post-Proline Cleaving Enzyme (PPCE): An enzyme involved in peptide metabolism. sci-hub.st

The structural framework of the pyrrolidine ring, with its potential for stereochemical diversity and substitution, allows for the fine-tuning of interactions with these biological targets, leading to compounds with high potency and selectivity. nih.gov

Computational Chemistry and Theoretical Studies

Application of Quantum Chemical Methods (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. While specific DFT studies on the reaction mechanisms of Pyrrolidin-2-YL-acetic acid hydrochloride are not extensively documented in publicly available literature, the principles can be understood from studies on related structures, such as pyrrolidinones, pyrrole-2-carboxylic acid, and acetic acid itself.

DFT calculations have been successfully employed to elucidate the thermodynamics and electronic properties of substituted pyrrolidinones. Such studies calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the reactivity of the pyrrolidine (B122466) ring system. For instance, investigations into {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid have utilized DFT to understand its molecular properties nih.gov.

Furthermore, DFT has been instrumental in clarifying the mechanisms of reactions involving the carboxylic acid moiety. A detailed DFT investigation into the decarboxylation of pyrrole-2-carboxylic acid revealed that the process is significantly influenced by the presence of water and a proton source (H₃O⁺). The calculations showed that the energy barrier for the C-C bond cleavage is substantially lowered in the presence of a proton catalyst, highlighting the role of the chemical environment in the reaction pathway researchgate.net. The study elucidated a stepwise mechanism involving the initial hydration of the carbonyl group, followed by the rate-determining C-C bond scission researchgate.net.

Similarly, DFT studies on the decomposition of acetic acid on catalyst surfaces, such as Palladium (Pd), have provided a detailed energy landscape for decarboxylation and decarbonylation pathways. These studies identify key reaction intermediates and transition states, offering a molecular-level understanding of the catalytic process researchgate.net. For example, the decomposition of acetic acid on a Pd(111) surface was found to proceed through the formation of an acetate (B1210297) intermediate (CH₃COO), followed by a series of dehydrogenation and bond cleavage steps researchgate.net. The application of DFT to the acid-catalyzed esterification of acetic acid with ethanol (B145695) has also been used to visualize the reaction's potential energy surface, identifying the rate-determining step as the nucleophilic addition of the alcohol following protonation of the acid nih.gov. These examples underscore the capability of DFT to unravel complex reaction mechanisms that are relevant to the synthesis and chemical transformations of Pyrrolidin-2-YL-acetic acid and its derivatives.

Molecular Dynamics Simulations and Docking Analyses for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of modern drug discovery, providing detailed insights into how a ligand, such as a Pyrrolidin-2-YL-acetic acid derivative, interacts with its biological target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity through scoring functions. This technique has been widely applied to various pyrrolidine derivatives to understand their interactions with target proteins. For example, docking studies on 3,4-disubstituted pyrrolidine sulfonamides as inhibitors of the glycine (B1666218) transporter type 1 (GlyT1) identified key amino acid residues (TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120) within the active site of the dopamine (B1211576) transporter (DAT) protein, a model for GlyT1, that are crucial for binding scispace.comsemanticscholar.org. Similarly, in the design of dipeptidyl peptidase-IV (DPP-4) inhibitors, docking analysis revealed the essential structural requirements for the binding of pyrrolidine analogues nih.gov. For new 2-pyrrolidinone (B116388) derivatives designed as anti-inflammatory agents, docking experiments showed that the placement of acidic moieties at a specific distance and orientation within the lipoxygenase (LOX) active site is critical for inhibitory activity mdpi.com.

Following docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. This method provides a more realistic representation of the biological environment and can confirm the stability of binding modes predicted by docking. For the GlyT1 inhibitor C19, a 100-nanosecond MD simulation confirmed that the intermolecular interactions within the (DAT protein–C19 ligand) complex remained stable, supporting its potential as a drug candidate scispace.comsemanticscholar.org. In a study of pyrrolidine-based myeloid cell leukemia-1 (Mcl-1) inhibitors, MD simulations and subsequent binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method demonstrated the stability of the compounds in the target protein's binding site over a 100 ns trajectory researchgate.net. These simulations provide valuable information on the conformational changes, flexibility of the protein and ligand, and the role of solvent molecules in the binding process researchgate.net.

A study on 2-substituted pyrrolidine-2-yl-acetic acid derivatives as GABA transport inhibitors highlighted the importance of stereochemistry for potent inhibition of GAT-1 and GAT-3, insights that can be further explored and rationalized through molecular modeling nih.gov. The combination of docking and MD simulations thus offers a powerful approach to understand the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors based on the Pyrrolidin-2-YL-acetic acid scaffold.

In Silico Screening and Predictive Modeling for Pyrrolidine Derivatives

In silico screening and predictive modeling encompass a range of computational techniques used to screen large libraries of virtual compounds and predict their biological activities, pharmacokinetic properties, and potential toxicity. These methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. For 3,4-disubstituted pyrrolidine sulfonamides, a QSAR analysis demonstrated that geometric and constitutional descriptors are key to their inhibitory activity against human GlyT1 scispace.comsemanticscholar.org. In another study on pyrrolidine derivatives as Mcl-1 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to generate contour maps that indicate favorable and unfavorable regions for substitution, guiding the design of new, more potent compounds researchgate.net.

Structure-based virtual screening involves docking large compound libraries against a target protein structure to identify potential hits. This approach has been used to identify novel inhibitors for various targets from libraries of pyrrolidine derivatives nih.gov.